molecular formula C5H2Cl2N4 B182131 4,7-dichloro-1H-imidazo[4,5-d]pyridazine CAS No. 17998-43-5

4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Cat. No.: B182131
CAS No.: 17998-43-5
M. Wt: 189 g/mol
InChI Key: KDFRQLMTRRFLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound characterized by the presence of both imidazole and pyridazine ringsIts molecular formula is C5H2Cl2N4, and it has a molecular weight of 189 g/mol .

Safety and Hazards

The safety information for 4,7-dichloro-1H-imidazo[4,5-d]pyridazine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Biochemical Analysis

Biochemical Properties

4,7-dichloro-1H-imidazo[4,5-d]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of kinases by this compound can affect signaling pathways and cellular processes . Additionally, it may interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes can lead to alterations in cell proliferation, differentiation, and survival, making it a valuable tool for studying cellular mechanisms and potential therapeutic targets.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound may inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it may inhibit enzymes responsible for the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of this compound with suitable reagents to form the desired heterocyclic structure . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-4-2-3(9-1-8-2)5(7)11-10-4/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFRQLMTRRFLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415433
Record name 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17998-43-5
Record name 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Reactant of Route 2
Reactant of Route 2
4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Reactant of Route 3
Reactant of Route 3
4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Reactant of Route 4
Reactant of Route 4
4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Reactant of Route 5
Reactant of Route 5
4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Reactant of Route 6
4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.